![molecular formula C8H9NO2 B2595150 6-Ethylnicotinic acid CAS No. 802828-81-5](/img/structure/B2595150.png)
6-Ethylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethylnicotinic acid is a chemical compound that is used for research and development . It is an analog of nicotinic acid, also known as niacin . Niacin is a vitamin in the B complex group and is essential for the normal and healthy functioning of the intestinal tract, stomach, nervous system, and for a healthy skin .
Scientific Research Applications
- Importance of 6-ENA : Researchers have explored eco-friendly methods to produce NA from commercially available raw materials. 6-ENA, derived from 5-ethyl-2-methylpyridine, offers an alternative route that aligns with green chemistry principles. By avoiding nitric acid oxidation (which produces nitrous oxide, a potent greenhouse gas), 6-ENA contributes to sustainable NA production .
- Examples : α-chloro niacin, a derivative of 6-ENA, has been explored for its pharmaceutical potential. It may find applications in drugs like diflufenican and pranoprofen .
Industrial Synthesis and Green Chemistry
Pharmaceutical Applications
Safety and Hazards
Mechanism of Action
Target of Action
6-Ethylnicotinic acid, a derivative of niacin (also known as vitamin B3), primarily targets the nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) coenzymes in the human body . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
The interaction of 6-Ethylnicotinic acid with its targets involves the conversion of the compound into bioactive NAD and NADP coenzymes. This conversion is crucial for the functioning of NAD-dependent pathways . The compound also has direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Biochemical Pathways
6-Ethylnicotinic acid affects several biochemical pathways. It is involved in the synthesis and salvage of NAD, which takes place in both the nucleus and the mitochondria . The conversion of dietary nicotinic acid and nicotinamide to bioactive NAD involves the biosynthesis pathway, whereas the resynthesis of NAD following its consumption in various biological reactions involves the salvage pathways .
Pharmacokinetics
It is known that the compound can exist in both freebase and salt forms, and it can be used in electronic nicotine delivery systems . The aerosol transfer efficiency of 6-Ethylnicotinic acid is similar to that of nicotine .
Result of Action
The action of 6-Ethylnicotinic acid results in various molecular and cellular effects. The compound plays a vital role in maintaining efficient cellular function . It is involved in many vital redox reactions catalyzed by dozens of different enzymes . It also has a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
The action, efficacy, and stability of 6-Ethylnicotinic acid can be influenced by various environmental factors. For instance, the compound can be used in electronic nicotine delivery systems, and its aerosol transfer efficiency is similar to that of nicotine . .
properties
IUPAC Name |
6-ethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTFGXRSWLXPKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.